![molecular formula C12H23N B13454177 N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)
N-methylspiro[5.5]undecan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylspiro[55]undecan-3-amine is a spirocyclic amine compound characterized by a unique spiro[55]undecane skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methylspiro[5One common method starts with the preparation of spiro[5.5]undecane derivatives through Robinson annelation, which involves the reaction of aliphatic 4-substituted heterocyclic aldehydes with methyl vinyl ketone . The resulting spiro[5.5]undec-7-en-9-ones are then hydrogenated to yield the desired spirocyclic compounds .
Industrial Production Methods
Industrial production methods for N-methylspiro[5.5]undecan-3-amine are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-methylspiro[5.5]undecan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the spirocyclic core or the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield N-oxides, while reduction can lead to fully saturated spirocyclic amines .
Applications De Recherche Scientifique
N-methylspiro[5.5]undecan-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-methylspiro[5.5]undecan-3-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of the M2 ion channel of the influenza A virus, the compound binds within the channel pore, blocking ion transport and inhibiting viral replication . This interaction is voltage-independent, suggesting that the charged groups of the compound are located within the N-terminal half of the pore .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-methylspiro[5.5]undecan-3-amine include:
Spiro[5.5]undecan-3-amine: Lacks the N-methyl group but shares the spirocyclic core.
N-methylspiro[5.5]undecan-1-amine: Differently substituted spirocyclic amine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the N-methyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H23N |
|---|---|
Poids moléculaire |
181.32 g/mol |
Nom IUPAC |
N-methylspiro[5.5]undecan-3-amine |
InChI |
InChI=1S/C12H23N/c1-13-11-5-9-12(10-6-11)7-3-2-4-8-12/h11,13H,2-10H2,1H3 |
Clé InChI |
XTKGYFCPDWNZCJ-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCC2(CCCCC2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


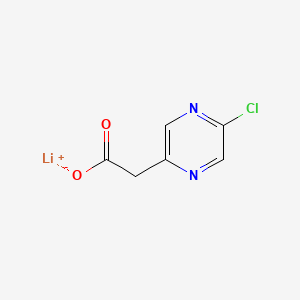
![{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454095.png)
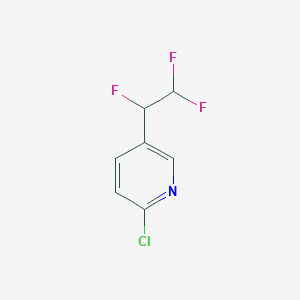
![N-{4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-methylpyrimidin-5-yl}-2-methoxypyridine-3-carboxamide](/img/structure/B13454103.png)
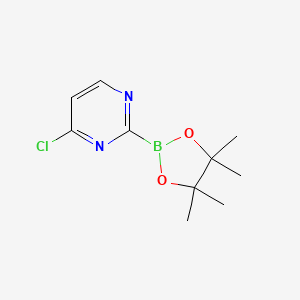
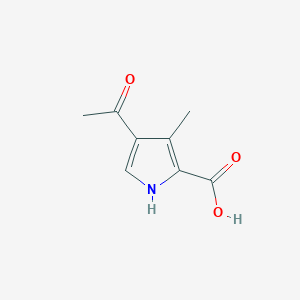
![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)
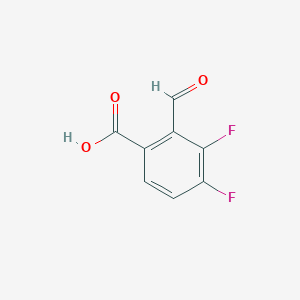
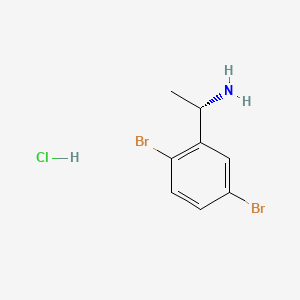
![tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13454149.png)
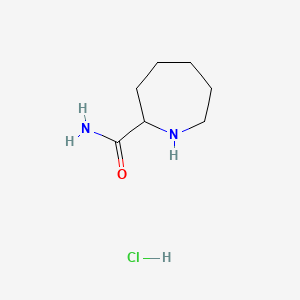
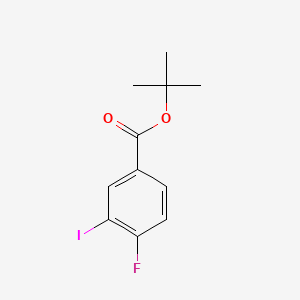
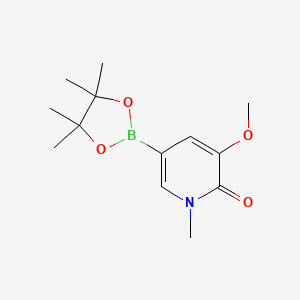
![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)
